4-Carboethoxy-4'-pyrrolidinomethyl benzophenone
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Overview
Description
4-Carboethoxy-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.42 g/mol . It is known for its unique structure, which includes a benzophenone core substituted with a pyrrolidinomethyl group and a carboethoxy group. This compound is often used in various research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with pyrrolidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the Pyrrolidinomethyl Intermediate: Benzophenone is reacted with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidinomethyl intermediate.
Esterification: The intermediate is then reacted with ethyl chloroformate to introduce the carboethoxy group, resulting in the formation of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone.
Industrial Production Methods
In an industrial setting, the production of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Carboethoxy-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Carboethoxy-4’-pyrrolidinomethyl benzophenone is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboethoxy-4’-piperidinomethyl benzophenone
- 4-Carboethoxy-4’-morpholinomethyl benzophenone
- 4-Carboethoxy-4’-azetidinomethyl benzophenone
Uniqueness
4-Carboethoxy-4’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
ethyl 4-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-11-9-18(10-12-19)20(23)17-7-5-16(6-8-17)15-22-13-3-4-14-22/h5-12H,2-4,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHWEVFQNBWPSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642739 |
Source
|
Record name | Ethyl 4-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-17-5 |
Source
|
Record name | Ethyl 4-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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